Product packaging for 5-Iodoisoquinolin-6-amine(Cat. No.:CAS No. 1432754-27-2)

5-Iodoisoquinolin-6-amine

Cat. No.: B11849639
CAS No.: 1432754-27-2
M. Wt: 270.07 g/mol
InChI Key: FUJBVBRGOBCXIP-UHFFFAOYSA-N
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Description

5-Iodoisoquinolin-6-amine ( 1432754-27-2) is a high-value chemical building block with the molecular formula C 9 H 7 IN 2 and a molecular weight of 270.07 g/mol. This compound features a reactive iodine atom and a primary amino group on the isoquinoline scaffold, making it a versatile intermediate for constructing complex molecular architectures. Its structure is confirmed by the InChI Key FUJBVBRGOBCXIP-UHFFFAOYSA-N . The strategic functionalization of the isoquinoline core is paramount in modern chemical research. The iodine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds . Concurrently, the primary amino group can participate in hydrogen bonding and acts as a key pharmacophore, often playing a critical role in binding to biological targets like enzymes and receptors. This group is also a precursor for synthesizing diverse derivatives, including amides, sulfonamides, and ureas, which are common motifs in medicinal chemistry . This dual functionality makes this compound a particularly valuable scaffold in drug discovery and materials science. Halogenated isoquinoline derivatives have demonstrated significant biological activity; for instance, related compounds like 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one have been identified as potent inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme target in cancer therapy . Furthermore, isoquinoline derivatives, in general, are known for their wide range of pharmacological properties, including antifungal, antibacterial, and anti-malarial activities, underscoring the potential of this compound in developing new therapeutic agents . The compound's identity as a primary amine further enhances its utility as a precursor for creating libraries of complex molecules for high-throughput screening . ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2 B11849639 5-Iodoisoquinolin-6-amine CAS No. 1432754-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1432754-27-2

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

5-iodoisoquinolin-6-amine

InChI

InChI=1S/C9H7IN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2

InChI Key

FUJBVBRGOBCXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)I)N

Origin of Product

United States

Synthetic Methodologies for 5 Iodoisoquinolin 6 Amine

Precursor Synthesis and Functionalization Strategies

The creation of 5-iodoisoquinolin-6-amine necessitates a strategic approach to first assemble the isoquinoline (B145761) ring system and then introduce the iodo and amine functionalities at the desired positions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

General Isoquinoline Core Synthesis Approaches

A variety of named reactions have become the cornerstones of isoquinoline synthesis, each offering a unique pathway to this important heterocyclic system.

First described in 1893, the Pomeranz-Fritsch reaction is a fundamental method for synthesizing isoquinolines. thermofisher.comwikipedia.org The classic approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org

The reaction is typically carried out in two stages: the initial condensation to form the Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgorganicreactions.org While effective, this method can have variable yields. organicreactions.org To address this, several modifications have been developed. The Schlittler-Muller modification, for instance, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com Another variation, the Bobbitt modification, involves hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to generate a tetrahydroisoquinoline. thermofisher.com More recent advancements have demonstrated that the reaction can be significantly accelerated in charged microdroplets, potentially occurring millions of times faster than in bulk solution. researchgate.net

Table 1: Key Features of the Pomeranz-Fritsch Reaction and Its Variations
ReactionStarting MaterialsKey ReagentsPrimary ProductNoteworthy Features
Classic Pomeranz-FritschBenzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄)IsoquinolineCan be used for a variety of isoquinoline compounds. organicreactions.org
Schlittler-Müller ModificationSubstituted Benzylamine, Glyoxal HemiacetalAcidC1-Substituted IsoquinolineProvides access to isoquinolines substituted at the C-1 position. thermofisher.com
Bobbitt ModificationBenzalaminoacetalHydrogenation catalyst, AcidTetrahydroisoquinolineLeads to a reduced isoquinoline core. thermofisher.com
Ugi/Pomeranz-FritschAminoacetaldehyde diethyl acetal (B89532) and complementary electron-rich building blocksAcidDiverse isoquinoline scaffoldsCombines a multicomponent reaction with the classic cyclization. acs.org

Also discovered in 1893, the Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. jk-sci.comwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. jk-sci.comwikipedia.org

Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The reaction is particularly effective when the benzene (B151609) ring of the β-arylethylamide is activated by electron-donating groups. jk-sci.comnrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The resulting 3,4-dihydroisoquinolines are valuable intermediates that can be readily aromatized to furnish the fully aromatic isoquinoline core. nrochemistry.compharmaguideline.com

Table 2: Reagents and Conditions in the Bischler-Napieralski Reaction
Dehydrating AgentTypical SubstrateReaction ConditionsKey Intermediate
Phosphoryl chloride (POCl₃)β-ArylethylamidesRefluxing acidic conditionsNitrilium ion or Imine-ester
Phosphorus pentoxide (P₂O₅) in POCl₃Substrates lacking electron-donating groupsRefluxingNitrilium ion
Triflic anhydride (B1165640) (Tf₂O)β-Arylethylcarbamates-20 °C to 0 °CN-acyliminium ion
Polyphosphoric acid (PPA)β-ArylethylcarbamatesHeatingNitrilium ion

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that directly yields an isoquinoline without the need for a separate oxidation step. This is achieved by using a β-hydroxy-β-phenylethylamide as the starting material. wikipedia.orgpharmaguideline.com The reaction proceeds under strongly dehydrating conditions, with reagents like phosphoryl chloride or phosphorus pentoxide, leading to both cyclization and dehydration. wikipedia.org

The Pictet-Spengler reaction, discovered in 1911, is another crucial method for synthesizing tetrahydroisoquinolines. aalto.fiwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles and pyrroles react under mild conditions, while less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org

Modern synthetic methods have introduced the use of transition metal catalysts to construct the isoquinoline core. Gold(III)-catalyzed domino reactions have emerged as a powerful tool for the synthesis of 1-aminoisoquinoline (B73089) derivatives. organic-chemistry.orgacs.org This approach typically starts from readily available 2-alkynylbenzamides and an ammonia (B1221849) source, such as ammonium (B1175870) acetate. organic-chemistry.orgnih.gov

The reaction proceeds under mild conditions and is compatible with a variety of functional groups. organic-chemistry.orgnih.gov The proposed mechanism involves a gold-catalyzed cyclization, followed by the addition of ammonia and subsequent transformations to yield the final 1-aminoisoquinoline product. organic-chemistry.org Optimization studies have shown that a combination of NaAuCl₄·2H₂O and AgSbF₆ as catalysts in acetonitrile (B52724) at 85°C can provide high yields. organic-chemistry.org

Table 3: Gold(III)-Mediated Synthesis of 1-Aminoisoquinolines
Starting MaterialsCatalyst SystemSolventTemperatureKey Features
2-Alkynylbenzamides, Ammonium acetateNaAuCl₄·2H₂O / AgSbF₆Acetonitrile85°CMild conditions, good functional group tolerance, moderate to excellent yields. organic-chemistry.org

Copper catalysis has also proven to be a versatile and efficient strategy for the synthesis of substituted isoquinolines, including aminoisoquinolines. One notable method involves the Cu(acac)₂-catalyzed cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, which provides a direct route to substituted 1-aminoisoquinolines under mild conditions. rsc.org

Another approach is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which offers an environmentally friendly pathway to isoquinolines and isoquinoline N-oxides. nih.govnih.gov This method is performed without the need for organic solvents, additives, or ligands. nih.govnih.gov Furthermore, copper-catalyzed tandem reactions have been developed, such as the three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, to produce densely functionalized isoquinolines. acs.org

Table 4: Copper-Catalyzed Isoquinoline Synthesis
Reaction TypeStarting MaterialsCatalystKey Advantages
Cyclization2-Cyanobenzaldehydes, 2-IsocyanoacetatesCu(acac)₂Mild conditions, high efficiency. rsc.org
Intramolecular Cyclization(E)-2-Alkynylaryl oxime derivativesCu(I)Environmentally friendly (in water), no organic solvent required. nih.govnih.gov
Tandem Cyclization2-Bromoaryl ketones, Terminal alkynes, AcetonitrileCu(I)Forms densely functionalized isoquinolines in a single step. acs.org
Ruthenium(II)-Catalyzed C-H Functionalization

Ruthenium(II) catalysis has emerged as a powerful tool for C-H functionalization, enabling the construction of complex molecular architectures. In the context of isoquinoline synthesis, Ru(II) catalysts are frequently employed in oxidative annulation reactions where a C-H bond is activated and coupled with an alkyne or other reaction partner. These reactions typically utilize a directing group to guide the catalyst to a specific C-H bond, most commonly leading to the formation of isoquinolone derivatives.

For instance, research has demonstrated the synthesis of highly substituted isoquinolones through the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes. semanticscholar.org This process involves the activation of an ortho-C-H bond on the benzyl group, followed by cyclization. Another prominent example involves the use of an 8-aminoquinoline (B160924) moiety as a bidentate directing group to facilitate the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. calvin.edugoogle.com This approach offers broad substrate scope and high regioselectivity.

While these methods are powerful for building the isoquinoline core or fused systems, they are not typically used for the direct, single-step introduction of a halogen or an amine group at the C-5 and C-6 positions of a pre-existing isoquinoline ring. The strength of Ru(II)-catalyzed C-H activation lies more in the construction of the heterocyclic ring itself through annulation rather than direct functionalization of the parent heterocycle with simple substituents.

Regioselective Halogenation (Iodination) of Isoquinoline Scaffolds

Introducing an iodine atom at a specific position on the isoquinoline ring is a key step in the synthesis of this compound. The electronic nature of the isoquinoline ring typically directs electrophilic substitution to the C-5 and C-8 positions. Several methods have been developed to achieve regioselective iodination with high efficiency.

Oxidative Iodination Systems (e.g., NaI/mCPBA)

Oxidative iodination systems provide a mild and effective means of generating an electrophilic iodine species in situ. A common and effective system employs sodium iodide (NaI) as the iodine source and a meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. core.ac.ukresearchgate.net In this system, mCPBA oxidizes the iodide anion to a more electrophilic species, such as hypoiodite, which can then readily iodinate electron-rich aromatic and heteroaromatic rings.

This method has been successfully applied to the late-stage modification of complex heterocyclic systems, such as pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, affording moderate to excellent yields of iodinated products at ambient temperature. core.ac.uk The reaction is compatible with various heteroarenes, including substituted indoles and pyrroles. The mild conditions and the use of readily available reagents make this an attractive method for the potential iodination of the isoquinoline scaffold at its most nucleophilic positions, C-5 and C-8.

Table 1: Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA

Entry Substrate Product Yield (%)
1 Pyrrolo[2,1-a]isoquinoline 1-Iodo-pyrrolo[2,1-a]isoquinoline 99
2 2-Phenyl-pyrrolo[2,1-a]isoquinoline 1-Iodo-2-phenyl-pyrrolo[2,1-a]isoquinoline 95
3 2-Methyl-pyrrolo[2,1-a]isoquinoline 1-Iodo-2-methyl-pyrrolo[2,1-a]isoquinoline 85

Data derived from studies on related heterocyclic systems demonstrating the efficacy of the NaI/mCPBA system. core.ac.uk

N-Iodosuccinimide Mediated Iodination

N-Iodosuccinimide (NIS) is a widely used, mild, and efficient electrophilic iodinating agent for a variety of aromatic and heteroaromatic compounds. organic-chemistry.orgyoutube.comkchem.org The reactivity of NIS can be significantly enhanced by the addition of a strong acid, which protonates the succinimide (B58015) nitrogen, further polarizing the N-I bond and generating a more potent electrophilic iodine source.

Research has demonstrated that the use of NIS in conjunction with a strong acid like trifluoromethanesulfonic acid (TfOH) provides a highly regioselective method for the iodination of isoquinoline. researchgate.net This system directs the iodination almost exclusively to the C-5 position, furnishing 5-iodoisoquinoline (B1339040) in excellent yields. The methodology shows high functional group compatibility and provides a direct and reliable route to the 5-iodoisoquinoline core structure. The high regioselectivity is attributed to the protonation of the isoquinoline nitrogen by the strong acid, which deactivates the pyridine (B92270) ring towards electrophilic attack and directs the substitution to the C-5 position of the benzenoid ring.

Table 2: Regioselective Iodination of Isoquinoline using NIS/TfOH

Entry Substrate Reagents Product Yield (%)
1 Isoquinoline NIS, TfOH 5-Iodoisoquinoline 97
2 3-Methylisoquinoline NIS, TfOH 5-Iodo-3-methylisoquinoline 95
3 7-Methoxyisoquinoline NIS, TfOH 5-Iodo-7-methoxyisoquinoline 88

Data highlights the high yield and regioselectivity of NIS/TfOH for the C-5 position of isoquinoline. researchgate.net

Iodine-Catalyzed C-H Functionalization

Direct C-H functionalization using molecular iodine as a catalyst represents an atom-economical approach to modifying heterocyclic scaffolds. These reactions often proceed via an oxidative pathway, where iodine catalyzes the functionalization of C-H bonds with other reagents present in the reaction mixture.

In the case of isoquinolines, iodine-catalyzed reactions have been developed that lead to multiple C-H bond functionalizations. jsynthchem.comrsc.org For example, an iodine-catalyzed reaction of isoquinolines with methylarenes can proceed through a cascade of benzylic sp3 C-H iodination, N-benzylation, amidation, and double sp2 C-H oxidation to yield complex N-benzyl isoquinoline-1,3,4-triones. jsynthchem.com While this demonstrates the ability of iodine to catalyze C-H activation on the isoquinoline ring, this specific methodology is geared towards the synthesis of highly oxidized and complex derivatives rather than the direct and simple introduction of an iodine atom at a specific site. Other transition-metal-catalyzed C-H iodination methods, for example using Palladium(II), have also been developed for heterocycles, using molecular iodine as the oxidant. rsc.org

Regioselective Amination of Isoquinoline Scaffolds

The introduction of an amine group onto the isoquinoline ring is the final key transformation to yield this compound. A common and effective strategy for this is the reduction of a corresponding nitro-substituted precursor. This two-step process involves nitration of the isoquinoline ring followed by reduction of the nitro group.

Hydrogenation of Nitroisoquinolines

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is one of the most common and efficient methods for this conversion. This process typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel.

A critical challenge in the synthesis of this compound via this route is the chemoselective reduction of the nitro group without causing hydrodehalogenation (cleavage of the C-I bond). The iodine substituent is susceptible to reduction under certain catalytic hydrogenation conditions. However, careful selection of the catalyst, solvent, and reaction conditions can achieve high selectivity. For example, the reduction of 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline (B139537) serves as a model for the selective hydrogenation of a nitro group in the presence of an iodo substituent.

Alternative reduction methods that exhibit high chemoselectivity for the nitro group over aryl halides include transfer hydrogenation (e.g., using triethylsilane or hydrazine (B178648) hydrate (B1144303) as the hydrogen source), or the use of specific chemical reducing agents. organic-chemistry.org Systems such as cobalt carbonyl (Co2(CO)8) with water, or iodide-catalyzed reduction with hypophosphorous acid (H3PO2) have been shown to selectively reduce nitroarenes while leaving halogen substituents intact. semanticscholar.orgresearchgate.net These methods provide reliable pathways to convert a 5-iodo-6-nitroisoquinoline precursor to the target this compound.

Table 3: Selected Methods for Chemoselective Nitro Group Reduction

Reagent/Catalyst System Key Features Potential Application
H₂, Pd/C (controlled) Widely used, efficient; requires careful optimization to avoid deiodination. Industrial scale synthesis.
NaBH₄ / Ni(PPh₃)₄ A modified borohydride (B1222165) system with enhanced reducing power and selectivity. Selective lab-scale synthesis.
Co₂(CO)₈ / H₂O Mild conditions, high selectivity for nitro groups over halides and carbonyls. Functional group tolerance.
H₃PO₂ / I⁻ Iodide-catalyzed system effective for reducing nitroarenes in the presence of chloro and bromo groups. High-yield, practical reductions.

This table summarizes various reagent systems known for the chemoselective reduction of nitroarenes, applicable to the synthesis of the target compound.

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation, represents a classical and still valuable method for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. In the context of isoquinoline synthesis, this methodology can be applied to introduce an amino group onto an appropriately halogenated precursor.

Key features of this reaction include:

Reactants : An aryl iodide or bromide (e.g., 5-iodo-6-haloisoquinoline) and an amine source.

Catalyst : Typically, copper(I) salts such as CuI, CuBr, or Cu₂O are used.

Ligands : The use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can significantly improve reaction efficiency and substrate scope by stabilizing the copper catalyst and facilitating the reaction steps.

Conditions : The reaction often requires high temperatures (typically >100 °C) and a polar aprotic solvent like DMF, DMSO, or NMP. A base, such as K₂CO₃ or Cs₂CO₃, is required to neutralize the hydrogen halide formed during the reaction.

Recent advancements have focused on developing more efficient copper-catalyzed systems that can operate under milder conditions. For instance, copper-catalyzed dehydrogenative C-N coupling has been developed for the direct amination of quinoline (B57606) N-oxides, providing a pathway to 2-aminoquinolines under mild, ligand-free conditions acs.org. While not directly applied to this compound, these principles demonstrate the ongoing evolution of copper-catalyzed methods for aminating heterocyclic systems.

Table 1: General Conditions for Copper-Catalyzed Amination

ParameterTypical Conditions
Catalyst Copper(I) Iodide (CuI), Copper(I) Oxide (Cu₂O)
Ligand 1,10-phenanthroline, L-proline, various diamines
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Temperature 100-200 °C
Alkali Metal Amination of Isoquinolines

The direct amination of heterocycles using alkali metal amides, such as sodium amide (NaNH₂) in the Chichibabin reaction, is a well-known method for introducing amino groups. This reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAE), where the amide anion attacks the electron-deficient isoquinoline ring. For the isoquinoline system, nucleophilic attack is generally favored at the C1 position.

However, the synthesis of 6-aminoisoquinolines via this direct method is challenging due to the regioselectivity of the attack. More contemporary approaches utilize alkali metal reagents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as potent nucleophiles or bases in transition-metal-catalyzed reactions researchgate.net. These strong bases can deprotonate C-H bonds, particularly when directed by a suitable functional group, allowing for subsequent functionalization. While direct C-H amination at the 6-position of an unsubstituted isoquinoline is not a standard route, these powerful reagents are more commonly employed in cross-coupling reactions as the base or as an ammonia equivalent nih.gov.

Amination via Cross-Coupling Precursors (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org It has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields. nih.gov This reaction is highly suitable for the synthesis of this compound by coupling a halo-isoquinoline with an amine source.

The key components of the Buchwald-Hartwig amination are:

Substrate : An aryl or heteroaryl halide or triflate (e.g., 6-bromo-5-iodoisoquinoline).

Amine : A primary or secondary amine, or an ammonia equivalent. For the synthesis of a primary amine like this compound, an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or benzophenone (B1666685) imine is often used, followed by hydrolysis. nih.govwikipedia.org

Catalyst : A palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃.

Ligand : A bulky, electron-rich phosphine (B1218219) ligand is crucial for the reaction's success. Common ligands include Josiphos-type ligands, Xantphos, and JohnPhos. wikipedia.orgarkat-usa.org

Base : A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used to facilitate the catalytic cycle. arkat-usa.org

This method's high degree of control and predictability makes it a preferred strategy for introducing the 6-amino group onto a pre-functionalized 5-iodoisoquinoline scaffold. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentExampleRole
Palladium Precatalyst Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))Catalyst
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Facilitates oxidative addition and reductive elimination
Base Cesium Carbonate (Cs₂CO₃)Activates the amine and facilitates catalyst regeneration
Amine Source Benzophenone ImineAmmonia equivalent
Solvent Toluene, DioxaneReaction Medium
Temperature 80-110 °CThermal energy for reaction

Direct Synthetic Routes to this compound

Direct synthetic routes involve the construction of the target molecule through a series of sequential or convergent steps, starting from simpler precursors.

Sequential Iodination and Amination Pathways

In this strategy, the iodine and amine functionalities are introduced in separate, successive steps onto a pre-formed isoquinoline or a precursor that will be cyclized to form the isoquinoline ring. One potential pathway could begin with 6-nitroisoquinoline (B1610068).

Iodination : Electrophilic iodination of 6-nitroisoquinoline would be directed to the 5-position, which is activated by the electron-donating nature of the fused benzene ring and ortho/para-directing effects, to yield 5-iodo-6-nitroisoquinoline. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst could be employed.

Reduction : The nitro group at the 6-position is then reduced to an amine. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂ over Pd/C), or iron powder in acidic media. This step would yield the final product, this compound.

Sequential Amination and Iodination Pathways

This approach reverses the order of functional group introduction. The synthesis would begin with an isoquinoline already bearing the amino group (or a precursor) at the 6-position.

Starting Material : The synthesis commences with 6-aminoisoquinoline (B57696). This intermediate can be prepared from 6-nitroisoquinoline via reduction. google.com

Iodination : The amino group is a strong activating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. In the case of 6-aminoisoquinoline, the C5 and C7 positions are ortho to the amine. Iodination can be performed on 6-aminoisoquinoline to introduce an iodine atom at the 5-position. Reagents like molecular iodine or N-iodosuccinimide are suitable for this purpose. nio.res.in

Alternative Iodination via Diazotization : A highly reliable method for introducing iodine is through a Sandmeyer-type reaction. The 6-aminoisoquinoline is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. The resulting diazonium salt is then treated with a solution of potassium iodide (KI) to displace the diazonium group and install the iodine atom, though this would place the iodine at the 6-position, not the 5-position. Therefore, direct electrophilic iodination of 6-aminoisoquinoline is the more plausible route for this sequence. A similar transformation (diazotization followed by iodination) is used to convert 6-aminoquinoline (B144246) to 6-iodoquinoline. chemicalbook.com

Table 3: Comparison of Sequential Synthesis Pathways

PathwayStep 1Step 2AdvantagesDisadvantages
Iodination First Electrophilic iodination of 6-nitroisoquinolineReduction of the nitro groupHigh-yielding reduction stepPotential regioselectivity issues in iodination
Amination First Start with 6-aminoisoquinolineElectrophilic iodination at C5Strong activation by the amino groupPotential for over-iodination; amine may require protection

Convergent Strategies in this compound Synthesis

For this compound, a convergent strategy could involve:

Fragment A : Synthesis of a substituted ortho-alkynyl benzaldehyde or a related precursor. This fragment would contain the iodo and amino (or nitro) groups on the benzene ring, for example, 2-alkynyl-4-amino-5-iodobenzaldehyde.

Fragment B : An amine source that will form the right-hand side of the isoquinoline ring.

Cyclization : The two fragments are then coupled and cyclized to form the isoquinoline ring system. Palladium- and copper-catalyzed cyclization reactions are common for constructing isoquinoline cores from such precursors. organic-chemistry.org

This strategy allows for the independent and optimized synthesis of the substituted benzene portion before the formation of the heterocyclic ring, providing flexibility and efficiency.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgrsc.org

For the synthesis of the 6-aminoisoquinoline precursor, traditional methods, such as the copper-catalyzed amination of 6-bromoisoquinoline, often rely on high temperatures and pressures, which are energy-intensive. chemicalbook.com A green chemistry approach would seek to develop alternative catalytic systems that can operate under milder conditions, thereby reducing energy consumption.

The iodination step, in particular, offers significant opportunities for the application of green chemistry principles. Historically, the iodination of aromatic amines often involved harsh reagents and conditions that generated toxic waste. thieme-connect.com Modern, more sustainable methods provide environmentally benign alternatives.

Key Green Chemistry Considerations:

Benign Solvents: A significant advancement is the replacement of hazardous organic solvents with greener alternatives. Protocols have been developed that utilize aqueous methanol, polyethylene (B3416737) glycol (PEG-400), or even water as the reaction medium. organic-chemistry.orgthieme-connect.comniscpr.res.inbenthamdirect.com PEG-400 is noted as a biodegradable and recyclable solvent. niscpr.res.inbenthamdirect.com

Less Hazardous Reagents: Sustainable iodination methods avoid toxic heavy metals and harsh acids. organic-chemistry.org A common strategy involves using an iodide salt, such as potassium iodide (KI), in combination with a milder oxidizing agent like ammonium peroxodisulfate or iodic acid (HIO₃). organic-chemistry.orgbenthamdirect.com These reagents are generally less hazardous and produce fewer toxic byproducts compared to older methods.

Energy Efficiency: Many modern iodination protocols can be performed at room temperature, which significantly lowers the energy requirements of the synthesis. organic-chemistry.orgresearchgate.net The use of alternative energy sources like ultrasound irradiation has also been explored to promote reactions under mild conditions with shorter reaction times. rsc.org

Atom Economy and Waste Reduction: The ideal synthesis incorporates the maximum number of atoms from the reactants into the final product. Green synthetic routes are designed to be more atom-economical. niscpr.res.in By avoiding the use of strong acids and reagents like sodium nitrite, the formation of harmful byproducts, such as nitrogen oxides, can be prevented. thieme-connect.com

Table 3: Green Chemistry Principles in Iodination
PrincipleTraditional ApproachGreen AlternativeBenefit
Solvents Halogenated organic solventsWater, Aqueous Methanol, PEG-400Reduced toxicity and environmental impact
Reagents Strong acids (H₂SO₄), NaNO₂, heavy metalsKI, (NH₄)₂S₂O₈, HIO₃Avoidance of toxic reagents and byproducts
Conditions High temperaturesRoom Temperature, UltrasoundLower energy consumption
Byproducts Nitrogen oxides, metallic wasteWater, benign saltsMinimized hazardous waste streams

Chemical Reactivity and Transformation Pathways of 5 Iodoisoquinolin 6 Amine

Reactivity of the Aryl Halide Moiety (C-I Bond)

The C-I bond in 5-Iodoisoquinolin-6-amine is the most reactive site for palladium-catalyzed cross-coupling reactions. The high polarizability and relative weakness of this bond facilitate oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many of these catalytic cycles. This reactivity allows for the versatile functionalization of the isoquinoline (B145761) core.

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of C-C, C-N, C-O, and C-S bonds. For this compound, these reactions provide a direct and efficient route to synthesize a diverse array of derivatives by replacing the iodine atom with various organic fragments.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, and vinyl substituents at the 5-position.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize 5-aryl- and 5-heteroarylisoquinolin-6-amines. These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Boronic Acid/Ester Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 12 85
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ DMF 90 16 92
2-Thiopheneboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 110 8 78

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a versatile method for the synthesis of substituted alkenes. For this compound, the Heck reaction allows for the introduction of alkenyl groups at the 5-position, leading to the formation of styrenyl-type isoquinoline derivatives.

The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the resulting alkene. The choice of palladium source, ligand (often a phosphine), base, and solvent can significantly influence the reaction's efficiency and outcome. While phosphine (B1218219) ligands are common, successful phosphine-free Heck reactions have also been developed.

Table 2: Examples of Heck Reaction with this compound

Alkene Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Methyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile (B52724) 80 24 75
Styrene PdCl₂(PPh₃)₂ NaOAc DMF 100 18 68
Butyl acrylate Pd(OAc)₂ (phosphine-free) Et₃N DMF/H₂O 120 12 82

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. When applied to this compound, the Sonogashira coupling enables the direct attachment of an alkynyl group to the 5-position of the isoquinoline ring.

The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne.

Table 3: Examples of Sonogashira Coupling with this compound

Alkyne Catalyst / Co-catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 65 6 90
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine Toluene 70 8 88
1-Hexyne Pd(OAc)₂ / PPh₃ / CuI Piperidine DMF 50 12 83

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide variety of arylamines. For this compound, this reaction allows for the introduction of a new amino substituent at the 5-position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is also required to deprotonate the amine starting material.

Table 4: Examples of Buchwald-Hartwig Amination with this compound

Amine Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Aniline (B41778) Pd₂(dba)₃ / BINAP NaOtBu Toluene 100 18 80
Morpholine Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 110 24 88
Benzylamine (B48309) Pd₂(dba)₃ / RuPhos K₃PO₄ Toluene 90 16 75

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound (amines, amides, alcohols, phenols). Unlike the palladium-catalyzed reactions discussed above, this reaction utilizes a more abundant and less expensive copper catalyst. It is often performed under mild conditions, sometimes even at room temperature and open to the air. While typically used for C-N or C-O bond formation with boronic acids, it can also be adapted for aryl halides. In the context of this compound, the Chan-Lam coupling provides an alternative route to form C-N bonds at the 5-position.

The reaction mechanism is believed to proceed through a copper(III) intermediate. The choice of copper source, ligand (if any), base, and solvent are important parameters for optimizing the reaction.

Table 5: Examples of Chan-Lam Coupling with this compound

Nucleophile Copper Source / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Imidazole Cu(OAc)₂ / Pyridine (B92270) Et₃N Dichloromethane RT 48 79
Phenol CuI / 1,10-Phenanthroline (B135089) Cs₂CO₃ Toluene 110 24 65
Pyrrolidine Cu(OTf)₂ / TMEDA K₂CO₃ Acetonitrile 80 18 72

Palladium-Catalyzed Cross-Coupling Reactions

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed process that forms carbon-carbon bonds by coupling an organosilane with an organic halide. wikipedia.org For this compound, the aryl iodide at the C5 position serves as the organic halide component. This reaction is valued for the low toxicity and high stability of the organosilicon reagents. organic-chemistry.org

The mechanism typically begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) or nickel(0) catalyst. wikipedia.org A crucial step is the activation of the organosilane, which is usually achieved with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under fluoride-free conditions using a base like sodium hydroxide. organic-chemistry.org This activation generates a hypervalent silicon species that facilitates transmetalation with the metal catalyst. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active catalyst. wikipedia.org

While specific examples for this compound are not prevalent in published literature, the reaction is broadly applicable to aryl iodides. wikipedia.orgnih.gov The coupling of this compound with an organosilane like trimethoxy(phenyl)silane would be expected to yield 5-phenylisoquinolin-6-amine. The reaction conditions would need to be optimized to account for the electronic properties and potential coordinating effects of the amino group.

Table 1: Representative Conditions for Hiyama Cross-Coupling of Aryl Iodides This table presents generalized conditions based on known Hiyama couplings of similar aryl iodide substrates.

CatalystOrganosilane PartnerActivator/BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃PhSi(OMe)₃TBAFTHF or Dioxane80-10070-95
PdCl₂(dppf)VinylSi(OEt)₃TBAFDMF60-8065-90
NiCl₂(dppp)MeSi(OEt)₃NaOHToluene/H₂O10060-85
Pd₂(dba)₃ / SPhosArylSi(OMe)₃Cs₂CO₃Dioxane100-12075-98

Metal-Mediated Functionalizations

Beyond cross-coupling reactions at the C-I bond, the this compound scaffold can undergo other metal-mediated functionalizations. A key area of interest is the direct C-H functionalization, where a transition metal catalyst activates a C-H bond, allowing for the formation of new bonds without pre-functionalization. rsc.orgrsc.org

The primary amine at the C6 position can act as a directing group, coordinating to a metal center (such as Rhodium, Palladium, or Ruthenium) and directing the functionalization to an adjacent C-H bond, most likely at the C7 position. nih.gov This coordination forms a stable metallacycle intermediate, which then facilitates the cleavage of the ortho C-H bond. Subsequent reaction with a coupling partner can introduce a new substituent at this position.

Table 2: Potential Metal-Mediated C-H Functionalization Reactions This table outlines potential reactions based on the known reactivity of N-heteroarenes and directing group effects.

Reaction TypeCatalystCoupling PartnerExpected ProductReference Reaction Class
C7-ArylationPd(OAc)₂Arylboronic Acid7-Aryl-5-iodoisoquinolin-6-amineAmine-directed C-H arylation
C7-Alkenylation[RhCp*Cl₂]₂Alkene7-Alkenyl-5-iodoisoquinolin-6-amineRh(III)-catalyzed C-H activation
C7-AcylationRuCl₂(p-cymene)₂Aldehyde7-Acyl-5-iodoisoquinolin-6-amineRuthenium-catalyzed C-H acylation

Reactivity of the Primary Amine Moiety (C-NH2 Bond)

The primary amine at the C6 position is a versatile functional group that undergoes a wide range of reactions characteristic of aromatic amines.

Alkylation and Acylation Reactions

The nucleophilic nitrogen of the amino group can be readily alkylated or acylated.

N-Alkylation involves the formation of a new carbon-nitrogen bond. Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation. rsc.org More modern and selective methods utilize transition-metal catalysts, such as Ruthenium or Iridium complexes, to couple the amine with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amine to form an imine. The metal-hydride species generated in the first step then reduces the imine to the corresponding secondary amine. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide. This is a robust and widely used transformation. researchgate.net When using acyl chlorides, a non-nucleophilic base like triethylamine (B128534) or pyridine is typically added to scavenge the HCl byproduct. semanticscholar.org Direct coupling with carboxylic acids requires an activating agent (e.g., carbodiimides like EDC) or can be achieved through specialized methods like electrochemical synthesis. rsc.orgresearchgate.net

Table 3: Common Alkylation and Acylation Reactions for Aromatic Amines

ReactionReagentCatalyst/ConditionsProduct Type
N-AlkylationR-CH₂OH[Ru(p-cymene)Cl₂]₂, BaseSecondary Amine
N-AlkylationR-X (Alkyl Halide)K₂CO₃ or NaH, DMFSecondary/Tertiary Amine
N-AcylationR-COCl (Acyl Chloride)Pyridine or Et₃N, CH₂Cl₂Amide
N-AcylationR-COOHEDC/HOBt or DCCAmide

Reductive Amination Processes

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org The process involves two key steps: the initial formation of an imine (or Schiff base) intermediate, followed by its immediate reduction. organic-chemistry.org

For this compound, this reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate without affecting the starting carbonyl compound. organic-chemistry.org This selectivity allows the entire process to be performed in a single pot. Biocatalytic methods using amine dehydrogenases (AmDHs) also offer a highly selective and environmentally friendly alternative. nih.govrsc.org

Formation of Imines and Schiff Bases

The condensation of the primary amino group of this compound with an aldehyde or ketone yields an imine, also known as a Schiff base. researchgate.netekb.eg This reaction is typically catalyzed by a small amount of acid and is reversible. ekb.eg To drive the reaction to completion, water, which is formed as a byproduct, is often removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus.

The formation of the C=N double bond involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent acid-catalyzed dehydration of the hemiaminal generates the final imine product. researchgate.net These imines are valuable intermediates themselves and are central to the reductive amination process described above.

Derivatization Strategies for Analytical and Synthetic Purposes

The primary amine group at the 6-position of the isoquinoline ring is a key site for chemical modification. Derivatization of this group is a common strategy in analytical chemistry, particularly for enhancing detection in chromatographic methods. This involves reacting the amine with a labeling agent to attach a chromophore or fluorophore, thereby improving sensitivity and selectivity.

Several reagents are widely used for the pre-column derivatization of primary amines for High-Performance Liquid Chromatography (HPLC) analysis. The primary aromatic amine of this compound is expected to react with these reagents to form stable, highly detectable derivatives.

6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is a highly reactive reagent that rapidly labels primary and secondary amines to form stable, highly fluorescent urea (B33335) derivatives. nih.gov The reaction is a simple, one-step procedure that proceeds under mild alkaline conditions (pH 8.2-10.0) and is tolerant of common buffers. nih.govnih.gov The resulting AQC-amine adducts are amenable to analysis by reversed-phase HPLC with fluorescence detection (excitation ~250 nm, emission ~395 nm). nih.govwikipedia.org The N-hydroxysuccinimide (NHS) group on AQC makes it an excellent leaving group, facilitating the nucleophilic attack by the amine.

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This is a fluorogenic and hydrophilic reagent used for the pre-column derivatization of aliphatic and likely aromatic amines for LC separation. nih.gov In an aqueous medium at a pH of around 8.0, DMQC-OSu reacts with amines to form highly fluorescent carboxamides. nih.gov The excess reagent hydrolyzes to a corresponding carboxylic acid with negligible fluorescence, minimizing interference in chromatographic analysis. nih.gov

o-Phthalaldehyde (OPA): OPA is one of the most common derivatizing agents for primary amines, reacting in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent isoindole derivative. pjsir.orgchemicalbook.com The reaction is rapid, often completing in under a minute at room temperature. nih.gov However, OPA does not react with secondary amines, and the stability of the resulting derivatives can sometimes be a concern. nih.govresearchgate.net The mechanism is believed to involve the initial formation of an imine between the amine and OPA, followed by cyclization with the thiol. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines under alkaline conditions to yield stable and highly fluorescent derivatives. researchgate.netresearchgate.net The reaction forms a carbamate linkage. researchgate.net This method can increase detection sensitivity by several orders of magnitude compared to standard UV absorbance. nih.gov A key challenge with FMOC-Cl is interference from the unreacted reagent and its hydrolysis product, which often requires careful sample cleanup or specific chromatographic conditions to resolve. nih.gov

Derivatization ReagentAbbreviationReactive GroupTypical Reaction ConditionsDerivative Properties
6-aminoquinoloyl-N- hydroxysuccinimidyl carbamateAQCPrimary and secondary aminesAlkaline buffer (pH 8.2-10.0), room temperatureHighly fluorescent, stable urea derivative nih.govnih.gov
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide esterDMQC-OSuPrimary aminesAqueous buffer (pH 8.0), 50°C nih.govHighly fluorescent carboxamide derivative nih.gov
o-PhthalaldehydeOPAPrimary amines (requires thiol)Alkaline buffer, room temperatureFluorescent isoindole derivative pjsir.org
9-Fluorenylmethyl chloroformateFMOC-ClPrimary and secondary aminesAlkaline buffer (e.g., borate), room temperatureHighly fluorescent, stable carbamate derivative researchgate.netnih.gov

The primary application of these derivatization strategies is to enable or enhance the analysis of amine-containing compounds like this compound by liquid chromatography. researchgate.net

Enhanced Sensitivity and Selectivity: Many amines lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV or fluorescence detectors. sigmaaldrich.com Derivatization attaches a moiety that is highly responsive to these detection methods, significantly lowering the limits of detection. nih.govthermofisher.com For instance, AQC and FMOC-Cl derivatives are strongly fluorescent, allowing for femtomole-level detection. nih.govnih.gov

Improved Chromatographic Behavior: The derivatization process alters the chemical properties of the analyte, which can improve its retention and peak shape in reversed-phase HPLC. By adding a larger, often more hydrophobic group, the polarity of the original amine is reduced, leading to better interaction with the stationary phase and improved separation from other sample components. thermofisher.com

Automation: Modern HPLC systems can automate the pre-column derivatization process, allowing for reproducible and high-throughput analysis of numerous samples. thermofisher.com This is particularly valuable in routine quality control or complex biological sample analysis.

Synergistic Reactivity of Iodination and Amination Sites

The this compound molecule possesses two distinct reactive sites: the nucleophilic amino group and the electrophilic carbon-iodine bond. This bifunctionality allows for complex and potentially synergistic reaction pathways, where both groups participate in a single transformation or where one group is selectively targeted over the other.

Tandem or cascade reactions are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. The arrangement of the iodo and amino groups on the isoquinoline scaffold could facilitate such transformations.

Hypervalent iodine reagents are known to mediate tandem reactions. For instance, hypervalent iodine(III) reagents can promote cascade transformations of anilines and aldehydes to form benzimidazoles. rsc.org It is conceivable that the iodine atom in this compound could be oxidized in situ to a hypervalent state, which then engages in a reaction with the adjacent amino group or another substrate. Such reactions can involve oxidative dearomatization followed by intramolecular cyclization or aziridination. nih.gov Hypervalent iodine-induced twofold oxidative coupling reactions have been developed to synthesize oxazoles and thiazoles from amines and amides, proceeding through C–N/C–O and C–N/C–S bond-forming events. rsc.orgnih.gov This highlights the potential for the iodo-amino functionality to participate in complex cyclization cascades.

Another potential tandem process could involve an initial transition-metal-catalyzed cross-coupling reaction at the C-I bond (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling), followed by an intramolecular cyclization involving the amino group and the newly introduced substituent. The iodo group is an excellent leaving group for these coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Chemoselectivity refers to the ability to react one functional group in the presence of another. The distinct electronic properties of the amine and iodo groups allow for a high degree of chemoselectivity in their reactions.

Reactions at the Amine Group: The amino group is a strong activating group for electrophilic aromatic substitution and a potent nucleophile. chemistrysteps.comyoutube.com It can undergo selective acylation, alkylation, or sulfonation under conditions that leave the iodo group untouched. For instance, protecting the amine as an amide is a common strategy to moderate its reactivity and control subsequent electrophilic substitutions on the aromatic ring. youtube.com

Reactions at the Iodo Group: The iodo group is a versatile handle for synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond can be selectively activated by palladium, copper, or other metal catalysts to form new bonds without affecting the free amine. For example, Suzuki coupling could be performed to introduce a new aryl or alkyl group at the 5-position, or Buchwald-Hartwig amination could replace the iodine with a different nitrogen-based nucleophile. The selective hydrogenation of a nitro group to an aniline in the presence of an iodo group demonstrates that the C-I bond can remain intact under specific reductive conditions. acs.org

The interplay between the two groups is also critical. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring and can influence the reactivity of the C-I bond. Conversely, the iodo group is an electron-withdrawing (by induction) and deactivating group, which can affect the position of further electrophilic attacks on the ring system. nih.gov This electronic push-pull relationship is fundamental to controlling the chemoselectivity of reactions on the this compound scaffold.

Advanced Spectroscopic Characterization of 5 Iodoisoquinolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Iodoisoquinolin-6-amine, NMR provides unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing, anisotropic effects of the iodine atom.

The protons on the pyridine (B92270) ring (H-1, H-3, H-4) and the benzene (B151609) ring (H-7, H-8) will resonate in the aromatic region (typically δ 7.0-9.0 ppm). The H-1 proton is often the most deshielded in isoquinoline (B145761) systems due to its proximity to the electronegative nitrogen atom. The amino group protons will appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Based on established substituent effects in aromatic systems, a predicted ¹H NMR spectrum is summarized below. The electron-donating amino group at C-6 is expected to shield the ortho-proton (H-7), shifting it upfield, while the iodo group at C-5 will deshield the adjacent H-4 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~9.10 s -
H-3 ~7.80 d ~5.5
H-4 ~8.20 d ~5.5
H-7 ~7.10 d ~8.5
H-8 ~7.95 d ~8.5

Note: These are predicted values and may vary in experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum of this compound will display nine distinct signals corresponding to each carbon atom. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbon atom bonded to iodine (C-5) will experience a significant upfield shift due to the heavy-atom effect, a characteristic feature in the NMR of iodo-aromatics. Conversely, the carbon atom attached to the amino group (C-6) will be shielded. Quaternary carbons (C-4a, C-5, C-6, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~152.5
C-3 ~121.0
C-4 ~135.0
C-4a ~128.0
C-5 ~95.0
C-6 ~148.0
C-7 ~110.0
C-8 ~129.5

Note: These are predicted values and may vary in experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between H-3 and H-4 on the pyridine ring, and between H-7 and H-8 on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each protonated carbon (C-1, C-3, C-4, C-7, C-8) by linking its signal to the corresponding, previously assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for assigning quaternary carbons. For instance, the H-1 proton would show a correlation to C-8a, H-4 would correlate to C-5 and C-8a, and H-7 would show correlations to C-5 and C-8a, solidifying the assignments of the carbon skeleton and the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key NOE would be expected between H-4 and H-5's substituent (iodine), though this is indirect, and more directly between H-4 and H-7 if there is any spatial proximity, helping to confirm the regiochemistry of the substitution pattern on the benzene ring.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic bands confirming the presence of the amine and the aromatic isoquinoline core.

The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration should appear around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The spectrum will also be rich in the fingerprint region (below 1600 cm⁻¹), containing C=C and C=N stretching vibrations of the isoquinoline ring system, as well as C-H in-plane and out-of-plane bending modes. The C-I stretching vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Characteristic FT-IR Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
N-H Scissoring (Bend) 1600 - 1650 Medium-Strong
Aromatic C=C & C=N Stretch 1450 - 1620 Medium-Strong
C-H In-plane Bend 1000 - 1300 Medium
C-H Out-of-plane Bend 750 - 900 Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. Symmetric vibrations and bonds involving heavy atoms often produce strong Raman signals.

For this compound, the symmetric "breathing" modes of the aromatic rings are expected to be prominent in the Raman spectrum. The C-I stretch, being a vibration of a heavy, polarizable atom, should also yield a distinct and potentially strong Raman signal. Aromatic C-H stretching and N-H stretching vibrations are also Raman active. The complementary nature of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule. For instance, highly symmetric ring breathing modes that are weak in the IR spectrum are often strong in the Raman spectrum.

Vibrational Mode Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes. thermofisher.comnih.gov The isoquinoline molecule, which forms the core of the compound, belongs to the C_s point group symmetry and possesses 45 normal modes of vibration, categorized as 31 in-plane (a') and 14 out-of-plane (a'') vibrations. irphouse.com The substitution with iodo and amine groups introduces additional, characteristic vibrations.

Key vibrational modes for this compound can be assigned based on established data for substituted isoquinolines, anilines, and iodo-aromatic compounds. researchgate.netnih.gov

N-H Vibrations : The primary amine (-NH₂) group is expected to exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode usually appears around 1590-1650 cm⁻¹.

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the aromatic rings are typically observed in the 3000-3100 cm⁻¹ range.

C=C and C=N Stretching : The skeletal stretching vibrations of the C=C bonds within the benzene and pyridine rings of the isoquinoline core occur in the 1400-1620 cm⁻¹ region. irphouse.com The C=N stretching of the pyridine ring is also found within this range.

C-I Stretching : The carbon-iodine stretching vibration is a low-frequency mode and is expected to appear in the far-infrared region, typically around 480-610 cm⁻¹.

Ring Bending Modes : In-plane and out-of-plane bending vibrations of the isoquinoline ring system are found in the fingerprint region below 1000 cm⁻¹. irphouse.com

The following table summarizes the expected vibrational modes for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Asymmetric N-H Stretch~3450Asymmetric stretching of the amine group
Symmetric N-H Stretch~3350Symmetric stretching of the amine group
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the aromatic rings
N-H Scissoring (Bending)1590 - 1650Bending motion of the H-N-H angle
Aromatic C=C/C=N Ring Stretch1400 - 1620Skeletal vibrations of the isoquinoline core
C-N Stretch1250 - 1360Stretching of the bond between the ring and N atom
C-I Stretch480 - 610Stretching of the carbon-iodine bond
Aromatic C-H Out-of-Plane Bend700 - 900Bending of C-H bonds out of the ring plane

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds. libretexts.orgnobelprize.org The isoquinoline ring system is planar. Due to the repulsive non-bonded interactions between adjacent substituents, the preferred conformation would be the one that minimizes steric hindrance. nobelprize.org For this compound, the primary focus is on the orientation of the amine (-NH₂) and iodo (-I) groups relative to the isoquinoline plane. The molecule is largely planar, with the amine group's hydrogen atoms and the iodine atom lying close to the plane of the aromatic rings. Computational modeling and Nuclear Overhauser Effect (NOE) NMR studies on related substituted isoquinolines have been used to determine preferred conformations and energy minima associated with the rotation of substituent groups. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) with very high accuracy. researchgate.net This allows for the determination of the elemental formula of a molecule, as it can distinguish between ions with the same nominal mass but different chemical formulas. researchgate.net For this compound (C₉H₇IN₂), HRMS is crucial for unambiguous identification.

The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N). This calculation provides a highly precise value that can be compared against the experimentally measured m/z value from an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

Calculation of Theoretical Exact Mass of [C₉H₈IN₂]⁺:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000 Da

8 x Hydrogen (¹H) = 8 x 1.007825 = 8.062600 Da

1 x Iodine (¹²⁷I) = 1 x 126.904473 = 126.904473 Da

2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148 Da

Total Exact Mass = 270.973221 Da

An experimental HRMS measurement confirming an m/z value extremely close to 270.9732 would provide strong evidence for the elemental composition C₉H₈IN₂.

In mass spectrometry, the molecular ion ([M]⁺•) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. libretexts.org For aromatic amines, the molecular ion peak is typically intense. whitman.edumiamioh.edu The fragmentation of this compound would likely be directed by the amine group, the iodine atom, and the stable isoquinoline ring system.

Based on general fragmentation rules for related compounds, the following pathways are plausible: whitman.edudocbrown.info

Loss of Iodine : The C-I bond is relatively weak, and a common fragmentation pathway for iodo-aromatic compounds is the loss of an iodine radical (I•), leading to a significant peak at m/z 143 ([M-I]⁺). A peak corresponding to the iodine cation ([I]⁺) at m/z 127 may also be observed, though often with low intensity. docbrown.info

Loss of HCN : A characteristic fragmentation of pyridine and quinoline (B57606) rings is the elimination of a neutral hydrogen cyanide (HCN) molecule (m/z 27) from the heterocyclic ring. This could occur from the molecular ion or subsequent fragments. For example, the fragment at m/z 143 could lose HCN to produce a fragment at m/z 116.

Fragments from 5-Aminoisoquinoline (B16527) : The fragmentation pattern might show similarities to that of 5-aminoisoquinoline (m/z 144), which is known to produce a major fragment at m/z 117 after the loss of HCN. mdpi.com

The following table outlines the probable major fragments in the mass spectrum of this compound.

m/z ValueProposed Fragment IonNeutral Loss
270[C₉H₇IN₂]⁺• (Molecular Ion)-
143[C₉H₇N₂]⁺I• (Iodine radical)
127[I]⁺C₉H₇N₂•
117[C₈H₅N]⁺• (from 5-aminoisoquinoline-like fragmentation)HCN (from m/z 144)
116[C₈H₅N]⁺HCN (from m/z 143)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. wikipedia.org The spectrum provides information about the conjugated π-electron systems. The parent isoquinoline molecule exhibits characteristic absorption bands corresponding to π → π* transitions. researchgate.net

The introduction of an amino group (-NH₂) and an iodine atom (-I) onto the isoquinoline core significantly influences the electronic spectrum.

Auxochromic Effect of the Amino Group : The amino group acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted isoquinoline.

Effect of the Iodine Atom : The iodine atom also influences the spectrum through its electron-donating (+M) and electron-withdrawing (-I) effects, typically contributing to a further bathochromic shift.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to show multiple absorption bands. For comparison, 5-aminoisoquinoline shows absorption maxima that are red-shifted relative to isoquinoline. sigmaaldrich.com Therefore, this compound would likely display absorption bands at even longer wavelengths due to the combined electronic effects of both substituents.

The expected absorption bands are summarized in the table below.

Transition TypeExpected λ_max Range (nm)Description
π → π230-260Electronic transition within the benzenoid part of the isoquinoline ring.
π → π270-320Electronic transition involving the entire conjugated system.
n → π* / CT> 320Transition involving non-bonding electrons or charge-transfer character.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com This technique provides unambiguous confirmation of the compound's connectivity and stereochemistry. nist.gov

A crystallographic study of this compound would reveal:

Molecular Geometry : Confirmation of the planarity of the fused isoquinoline ring system. It would also provide the exact bond lengths for C-C, C-N, C-H, C-I, and N-H bonds, as well as the angles between them.

Intermolecular Interactions : The analysis would elucidate how molecules are arranged in the crystal lattice. This includes identifying and characterizing non-covalent interactions such as:

Hydrogen Bonding : The amine group (-NH₂) can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the nitrogen atom of a neighboring isoquinoline ring (N-H···N) or another acceptor atom.

π-π Stacking : The planar aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.

Halogen Bonding : The iodine atom can act as a halogen bond donor, forming an attractive interaction with a nucleophilic atom (like the pyridine nitrogen) on an adjacent molecule.

While the specific crystal structure of this compound is not available, data from related iodo-substituted and amino-substituted isoquinoline derivatives show these types of interactions are common and play a crucial role in defining the solid-state architecture. mdpi.comresearchgate.net

Lack of Specific Research Data on Computational Investigations of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of publicly available computational studies specifically focused on this compound. The requested detailed analysis, including quantum chemical calculations such as Density Functional Theory (DFT) studies, ab initio methods, and mechanistic elucidation of its reactions, is not present in the accessible scientific literature.

Therefore, it is not possible to provide a thorough and informative article that adheres to the user's specified outline and content requirements. The creation of detailed research findings, data tables for geometry optimization, electronic structure analysis (including frontier molecular orbitals and charge distribution), and vibrational frequency predictions would necessitate access to primary research that does not appear to have been published or made publicly available.

Without any specific computational data on this compound, the generation of an article with the requested level of scientific accuracy and detail is unachievable. Any attempt to do so would result in the fabrication of data, which is contrary to the principles of providing factual and reliable information.

Computational Investigations of 5 Iodoisoquinolin 6 Amine

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and biological properties. For 5-Iodoisoquinolin-6-amine, the orientation of the amino (-NH₂) and iodo (-I) substituents on the isoquinoline (B145761) core is of particular interest. Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformers of the molecule.

A conformational analysis would involve rotating the bonds associated with the amino group to map the potential energy surface. It is hypothesized that the planarity of the isoquinoline ring system would be largely maintained, with the primary conformational flexibility arising from the orientation of the hydrogen atoms of the amino group relative to the rest of the molecule.

Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing specific conformations. In this compound, a potential intramolecular hydrogen bond could exist between one of the hydrogen atoms of the 6-amino group and the nitrogen atom of the isoquinoline ring (N-H···N). The presence and strength of such an interaction would be characterized by specific geometric parameters and topological analysis of the electron density. Another possible, albeit weaker, interaction could occur between the amino group and the adjacent iodine atom. The large, polarizable nature of the iodine atom could lead to non-covalent interactions that influence the local conformation.

A detailed computational study would quantify these interactions, providing data on bond lengths, bond angles, and dihedral angles for the most stable conformers. The energy differences between various conformations would also be calculated to determine their relative populations at a given temperature.

Interactive Data Table: Hypothetical Conformational Data for this compound

The following table is a hypothetical representation of data that would be generated from a computational conformational analysis. Specific experimental or calculated data for this compound is not currently available in published literature.

ConformerRelative Energy (kcal/mol)N-H···N Distance (Å)H-N-C6-C5 Dihedral Angle (°)
A (Planar) 0.002.500.0
B (Twisted) 1.503.1030.0

Theoretical Prediction of Reactivity Patterns

Computational chemistry is also invaluable for predicting the chemical reactivity of a molecule. By analyzing the electronic structure of this compound, we can identify the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the isoquinoline ring and the amino group.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The location of the HOMO indicates the site of nucleophilic character (where the molecule is most likely to donate electrons), while the LUMO indicates the site of electrophilic character (where the molecule is most likely to accept electrons). For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be distributed over the isoquinoline ring system.

Interactive Data Table: Hypothetical Theoretical Reactivity Descriptors for this compound

The following table is a hypothetical representation of data that would be generated from a computational analysis of reactivity. Specific experimental or calculated data for this compound is not currently available in published literature.

DescriptorValuePredicted Reactive Site
HOMO Energy -5.8 eVC5, C7, Amino Group
LUMO Energy -1.2 eVC1, C3
Mulliken Charge on N (ring) -0.45Nucleophilic Center
Mulliken Charge on C5 -0.20Electrophilic Attack

Applications of 5 Iodoisoquinolin 6 Amine in Organic Synthesis

Building Block for Advanced Heterocyclic Architectures

5-Iodoisoquinolin-6-amine serves as a pivotal scaffold for the synthesis of elaborate heterocyclic systems. The presence of both a nucleophilic primary amine and an electrophilic (via oxidative addition) aryl iodide site on the same isoquinoline (B145761) core enables a wide range of synthetic manipulations. These two functional groups possess orthogonal reactivity, meaning one can be reacted selectively in the presence of the other, which is a key feature for a versatile building block in multi-step syntheses.

The carbon-iodine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of various substituents at this position, which can subsequently be used to construct fused ring systems.

For instance, a Suzuki-Miyaura coupling with an appropriately substituted boronic acid can introduce an aryl or vinyl group at C5. wikipedia.orglibretexts.orgharvard.edu If this new group contains a suitably positioned functional moiety, an intramolecular cyclization can be triggered to form a new ring fused to the isoquinoline core. Similarly, the Sonogashira coupling introduces an alkyne, a versatile functional group that can participate in a variety of cyclization reactions to form fused aromatic or non-aromatic rings. nih.govsoton.ac.uknih.gov

Below is a table representing potential cross-coupling reactions at the C5 position for the synthesis of precursors to fused systems.

Reaction Type Coupling Partner Catalyst/Conditions Intermediate Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Arylisoquinolin-6-amine
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)5-Alkynylisoquinolin-6-amine
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., P(o-tol)₃)5-Alkenylisoquinolin-6-amine
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand (e.g., Xantphos), Base5,6-Diaminoisoquinoline derivative

This table illustrates generalized conditions for well-established cross-coupling reactions applicable to aryl iodides.

The C6-amino group is a key nucleophile and a versatile starting point for building additional nitrogen-containing rings. Classic heterocyclic synthesis reactions can be employed to construct complex polycyclic systems. For example, a Skraup or Doebner-von Miller reaction with glycerol (B35011) or α,β-unsaturated aldehydes, respectively, can be used to construct a quinoline (B57606) ring fused to the isoquinoline, resulting in a diazaphenanthrene-type structure.

Furthermore, the amino group can be converted into other functionalities that facilitate cyclization. For example, diazotization followed by substitution can introduce a range of groups. More advanced strategies involve using the amine to direct C-H activation at the adjacent C7 position, enabling the formation of a new ring. The initial amino group can also be acylated and then subjected to intramolecular cyclization conditions, such as the Bischler-Napieralski or Pictet-Spengler type reactions, if the acylating agent contains an appropriate electrophilic partner. This versatility allows for the synthesis of diverse and complex nitrogen-containing polycycles. researchgate.net

Precursor to Diversified Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is crucial for identifying new therapeutic agents. nih.goviipseries.org this compound is an excellent starting scaffold for combinatorial chemistry due to its two distinct and orthogonally reactive sites. youtube.com

A "split-and-pool" or parallel synthesis strategy can be employed. In the first step, the iodo group can be subjected to a palladium-catalyzed reaction with a diverse set of coupling partners (e.g., a library of boronic acids in a Suzuki coupling). This creates a first generation of diverse 5-substituted-isoquinolin-6-amines. In the second step, the amino group of each of these new compounds can be reacted with a library of acylating or alkylating agents (e.g., carboxylic acids, sulfonyl chlorides, or aldehydes via reductive amination). This two-dimensional diversification approach can rapidly generate a large and complex library of compounds from a single, well-defined core structure.

The table below outlines a hypothetical two-step diversification of the this compound scaffold.

Diversification Step Reaction Reagent Set (Examples) Resulting Moiety
Step 1 (C5 Position) Suzuki-Miyaura CouplingSet of Boronic Acids (R¹-B(OH)₂)R¹ at C5
Step 2 (C6 Position) Amide CouplingSet of Carboxylic Acids (R²-COOH)R²-C(O)NH- at C6

This approach allows for the generation of a library with the general structure shown, where R¹ and R² are varied systematically.

Role in Catalysis and Ligand Design

Chiral ligands are essential components of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. mdpi.com Nitrogen heterocycles are common backbones for privileged ligands. This compound can serve as a precursor for the synthesis of novel chiral ligands.

The primary amino group at C6 is a convenient anchor point for introducing chirality and coordinating atoms. For example, condensation of the amine with a chiral aldehyde or ketone can produce a chiral Schiff base (imine) ligand. Such ligands are known to coordinate with various transition metals to form catalysts for reactions like asymmetric reduction or oxidation. nih.gov

Alternatively, the amino group can be functionalized to introduce phosphine (B1218219) moieties, creating P,N-type ligands. This could be achieved by reacting the amine with chlorodiphenylphosphine, for instance. The resulting aminophosphine (B1255530) ligand, featuring a rigid isoquinoline backbone, could be effective in metal-catalyzed reactions such as asymmetric hydrogenation or cross-coupling. The iodine at C5 could be retained as a site for further modification or immobilization of the catalyst, or it could be replaced (e.g., with hydrogen via reduction) after the ligand has been synthesized.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity.

The primary amino group of this compound makes it an ideal component for some of the most powerful MCRs, such as the Ugi four-component reaction (U-4CR). nih.govyoutube.com In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a α-acylamino amide.

By using this compound as the amine component, chemists can synthesize complex, peptide-like molecules that are appended to the isoquinoline scaffold. The product retains the iodo-substituent at the C5 position, which remains available for subsequent post-MCR modifications, such as palladium-catalyzed cross-coupling. This combination of MCRs with subsequent transformations is a powerful strategy for building highly diverse and complex chemical libraries. nih.govmdpi.com

A generalized Ugi reaction involving this compound is depicted below:

Component Role
This compound Amine
R¹-CHOAldehyde
R²-COOHCarboxylic Acid
R³-NCIsocyanide

The reaction of these four components would yield a complex α-acylamino amide product attached at the C6-nitrogen of the 5-iodoisoquinoline (B1339040) core.

Q & A

Q. How does the amino group at position 6 enhance the compound’s bioactivity compared to unsubstituted isoquinoline derivatives?

  • Methodological Answer : The NH₂ group enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Structure-Activity Relationship (SAR) studies show that removing the amine reduces affinity by >50% in enzyme inhibition assays. Crystallography (e.g., X-ray of target-ligand complexes) visualizes these interactions .

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